Product packaging for 2-Chloropyridine-d4(Cat. No.:CAS No. 1001003-94-6)

2-Chloropyridine-d4

Cat. No.: B015918
CAS No.: 1001003-94-6
M. Wt: 117.57 g/mol
InChI Key: OKDGRDCXVWSXDC-RHQRLBAQSA-N
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Description

2-Chloropyridine-d4, with the molecular formula C5D4ClN and a molecular weight of 117.57 g/mol, is a deuterium-labelled analog of 2-chloropyridine. This stable isotope serves as a critical internal standard and tracing tool in analytical and environmental research. It appears as a light yellow oil and requires storage at 2-8°C. Research Applications and Value: This compound is primarily identified as a trace organic chemical in environmental science, where it is used to monitor process streams, wastewater, and even drinking water. Its behaviour as a secondary pollutant formed during the decomposition of specific insecticides makes it a valuable compound for studying environmental fate and genotoxicity. The deuterated structure allows researchers to track the compound without interference from its non-labelled counterpart in sensitive analytical methods like mass spectrometry. Beyond environmental studies, this compound is a versatile synthon in advanced synthetic chemistry. It can undergo unprecedented regioselective C-6 lithiation when treated with specialized superbases like BuLi-LiDMAE, providing new access to 6-functionalized-2-chloropyridines and chlorinated bis-heterocyclic compounds that are otherwise challenging to prepare. Handling and Safety: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the material safety data sheet (SDS) for detailed handling, hazard, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN B015918 2-Chloropyridine-d4 CAS No. 1001003-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGRDCXVWSXDC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001003-94-6
Record name 1001003-94-6
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Advanced Synthetic Strategies for 2 Chloropyridine D4

Methodologies for Deuterium (B1214612) Incorporation in Pyridine (B92270) Scaffolds

Various strategies have been developed for introducing deuterium atoms into pyridine rings, often relying on hydrogen-deuterium exchange (H/D exchange) processes. These methods aim for high deuterium incorporation and, ideally, regioselectivity.

Catalytic Deuteration Approaches

Metal catalysts play a crucial role in many pyridine deuteration methods. Palladium catalysts, for instance, have been employed in non-directed C-H activation for H/D exchange in the presence of D₂O. nih.gov This approach can achieve high deuterium uptake in various pharmaceuticals containing pyridine rings. nih.gov Another catalytic method involves the use of alkaline earth metal oxides, such as barium oxide (BaO), for H/D exchange between pyridine and D₂ gas at elevated temperatures. rsc.org Studies have shown that ball-milling of BaO can enhance its catalytic activity for this reaction. rsc.org Weak bases like K₂CO₃ in combination with additives such as 18-crown-6 (B118740) have also been shown to catalyze H/D exchange in heteroarenes, including chlorinated pyridines, exhibiting site selectivity. osti.govresearchgate.net For example, K₂CO₃/18-crown-6 catalyzed H/D exchange of chlorinated pyridines has shown high deuterium incorporation at the 4-position. osti.gov Manganese catalysts, in conjunction with 2-pyridone as an endogenous base, have been explored for the ortho-deuteration of aryl imidates, which can be precursors to deuterated aryl nitriles. acs.org

Flow Chemistry Techniques for Deuteration

Flow chemistry offers advantages such as precise control of reaction parameters, improved mixing, and enhanced safety, making it an attractive platform for isotope labeling reactions. x-chemrx.com Continuous flow processes utilizing catalysts like Raney nickel have been developed for hydrogen isotopic exchange (HIE) in nitrogen-containing heterocycles, including pyridine, achieving high yields and deuterium incorporation. acs.orgx-chemrx.com This technique allows for efficient late-stage labeling of complex molecules. x-chemrx.com

Electrochemical Deuteration Methods

Electrochemical methods provide a metal-free and often milder approach to C-H deuteration of pyridine derivatives using D₂O as the deuterium source. acs.orgresearchgate.netacs.orgnih.gov These methods can achieve γ-selective deuteration of pyridines without the need for preinstalled directing groups or strong bases. acs.orgacs.org For example, an electrochemical process using an undivided cell with a graphite (B72142) anode and zinc cathode has demonstrated γ-selective deuteration of pyridines with high deuterium incorporation at room temperature. acs.org This approach has shown broad substrate scope and applicability for the late-stage modification of pharmaceutical molecules. acs.orgacs.org Electrophotocatalysis has also been explored for the selective dearomatic deuteration of (het)arenes, including pyridines, utilizing D₂O under mild conditions. chinesechemsoc.org

Isotopic Exchange Reactions

Hydrogen-deuterium exchange (H/D exchange) is a fundamental approach for deuterium incorporation. Base-catalyzed H/D exchange is a common strategy, although it often requires strong bases and harsh conditions for C(sp²)−H bonds in heteroarenes like pyridine. osti.gov However, milder base-catalyzed methods using weak bases like K₂CO₃ have been developed, offering improved site selectivity. osti.govresearchgate.net Remote deuteration of N-heteroarenes has been achieved using combinations of bases like KOtBu and deuterated solvents such as DMSO-d6, although regioselectivity can be a challenge. researchgate.netd-nb.info Isotopic exchange can also be facilitated by converting pyridines to intermediates like N-aminopyridinium cations, followed by H/D exchange in basic D₂O. beilstein-journals.org

Targeted Synthesis of 2-Chloropyridine-d4: Routes and Challenges

The specific synthesis of this compound involves both the introduction of deuterium atoms and the presence of the chlorine atom at the 2-position. This can be achieved through different synthetic routes, each presenting unique challenges.

Deuteration of Pyridine Precursors Followed by Chlorination

One logical approach to synthesizing this compound is to first deuterate a suitable pyridine precursor and then introduce the chlorine atom. Pyridine itself or derivatives like 2-hydroxypyridine (B17775) or 2-aminopyridine (B139424) can serve as potential starting materials.

Deuteration of pyridine or substituted pyridines can be achieved through various methods discussed in Section 2.1. For instance, catalytic H/D exchange of pyridine with D₂ gas catalyzed by alkaline earth metal oxides can yield deuterated pyridines. rsc.org Base-catalyzed H/D exchange of pyridines or their derivatives in deuterated solvents or D₂O is another route to introduce deuterium atoms onto the ring. osti.govresearchgate.netd-nb.infobeilstein-journals.org

Once a suitably deuterated pyridine precursor is obtained, chlorination at the 2-position is required. The synthesis of 2-chloropyridine (B119429) from non-deuterated precursors provides insights into potential chlorination strategies. 2-Chloropyridine can be synthesized by the direct reaction of pyridine with chlorine, although this can lead to mixtures of chlorinated products. chempanda.comwikipedia.org Alternatively, 2-chloropyridines can be synthesized in higher yields from pyridine-N-oxides by chlorination followed by reduction. chempanda.comwikipedia.orggoogle.com Chlorination of 2-hydroxypyridine with phosphoryl chloride is another known method for synthesizing 2-chloropyridine. chempanda.comwikipedia.org The Sandmeyer reaction can be used to convert 2-aminopyridine derivatives to 2-chloropyridines, although yields can be moderate depending on the conditions. google.com

Combining these steps for the synthesis of this compound would involve deuterating the chosen precursor to the desired level and positions, followed by a regioselective chlorination at the 2-position. Challenges include achieving high deuterium incorporation at the desired positions (specifically the d4 pattern, implying deuteration at positions 3, 4, 5, and 6 of the pyridine ring) without significant over- or under-deuteration or scrambling of deuterium atoms. Subsequently, the chlorination step must be efficient and maintain the isotopic integrity of the deuterated pyridine ring, ensuring the chlorine atom is selectively introduced at the 2-position. The choice of deuteration method and chlorination strategy would depend on the desired isotopic purity and regioselectivity of the final this compound product.

For example, if starting from pyridine-d5 (B57733) (perdeuterated pyridine), a method for selective removal of deuterium at the 2-position and subsequent chlorination would be needed, or a method that allows for chlorination at the 2-position of pyridine-d4 directly. Alternatively, selective deuteration of a 2-chloropyridine precursor that can be easily converted to 2-chloropyridine could be employed. However, achieving precise d4 labeling specifically at positions 3, 4, 5, and 6 while leaving the 2-position available for chlorination or already chlorinated presents a significant synthetic challenge, requiring highly controlled deuteration and chlorination steps.

Data on specific yields and deuterium incorporation for the synthesis of this compound via these routes are often detailed in patent literature or specialized research articles focusing on isotopic labeling. The optimization of reaction conditions, including catalyst choice, solvent, temperature, and deuterium source, is crucial for maximizing the yield and isotopic purity of this compound.

Synthetic StrategyPrecursor Deuteration MethodChlorination MethodKey Challenges
Deuteration followed by ChlorinationCatalytic H/D exchange (e.g., with metal catalysts or metal oxides), Base-catalyzed H/D exchange, Isotopic exchange reactions. osti.govnih.govrsc.orgresearchgate.netd-nb.infobeilstein-journals.orgChlorination of pyridine-N-oxides, Chlorination of 2-hydroxypyridine, Sandmeyer reaction on 2-aminopyridine. chempanda.comwikipedia.orggoogle.comgoogle.comAchieving precise d4 labeling (3, 4, 5, 6 positions), Maintaining isotopic integrity during chlorination, Regioselective chlorination at the 2-position.

Direct Deuteration of 2-Chloropyridine

Direct deuteration of aromatic and heteroaromatic compounds typically involves hydrogen-deuterium exchange (H/D exchange) reactions where hydrogen atoms on the molecule are replaced by deuterium atoms from a deuterated solvent or reagent. This process can be catalyzed by acids, bases, or transition metals.

Base-catalyzed H/D exchange is a recognized strategy for deuterium labeling of heteroarenes. fishersci.at Weak bases, such as K2CO3 in combination with crown ethers like 18-crown-6, have been shown to catalyze H/D exchange in heteroarenes, leading to high deuterium incorporation and site selectivity in some cases. fishersci.at For chlorinated pyridines, K2CO3/18-crown-6 catalyzed H/D exchange has resulted in significant deuterium incorporation at specific positions. fishersci.at

Metal-catalyzed hydrogen isotope exchange (HIE) represents another avenue for introducing deuterium into organic molecules. fishersci.pt This approach often utilizes transition metal catalysts to facilitate the C-H bond activation necessary for deuterium incorporation. Studies involving reactions of 2-chloropyridine with deuterated reagents or solvents in the presence of catalysts have demonstrated deuterium incorporation. For instance, a ruthenium-catalyzed formal dehydrative cycloaddition involving enamides and alkynes, conducted in the presence of D2O and 2-chloropyridine, showed deuterium incorporation into the recovered 2-chloropyridine. fishersci.ca Palladium-catalyzed systems have also been explored for HIE. fishersci.pt

Lithiation-directed deuteration is a powerful method for achieving regioselective deuterium incorporation in pyridines. Treatment of 2-chloropyridine with organolithium reagents, such as BuLi in the presence of additives like LiDMAE, can lead to selective lithiation at specific positions on the pyridine ring. Subsequent quenching of the lithiated intermediate with a deuterium source, such as D2O, results in the introduction of deuterium at the lithiated site. BuLi-LiDMAE mediated lithiation of 2-chloropyridine has been reported to achieve regioselective deuteration, yielding 2-chloro-6-deuteropyridine with high deuterium substitution at the 6-position. fishersci.ch

Achieving this compound, where deuterium is incorporated at all four available positions on the ring (positions 3, 4, 5, and 6), would likely require a combination of these methods or specifically optimized conditions to ensure exchange at all sites. While the literature details selective deuteration, comprehensive studies explicitly demonstrating direct deuteration to the d4 level across all ring positions of 2-chloropyridine under a single set of conditions are less commonly reported in the provided search results.

Control of Regioselectivity in Deuterium Labeling

Controlling the regioselectivity of deuterium incorporation is a critical aspect of synthesizing specifically labeled isotopologues like this compound. The inherent electronic and steric properties of 2-chloropyridine, along with the reaction conditions and the nature of the catalyst or base used, dictate which hydrogen atoms are preferentially exchanged for deuterium.

Directed ortho metalation (DoM) strategies, often employing organolithium bases such as n-butyllithium (BuLi) in combination with ligands or additives, are effective for achieving high regioselectivity in the lithiation of substituted pyridines. The directing group, in this case, the chlorine atom at the 2-position and the pyridine nitrogen, can influence the site of metalation. Studies on the lithiation of 2-chloropyridine have indicated that the kinetic lithiation product is at the C6 position, while the thermodynamic product is at C3. fishersci.ch Quenching these lithiated intermediates with D2O allows for selective deuterium incorporation at these positions. BuLi-LiDMAE mediated lithiation and subsequent deuteration of 2-chloropyridine specifically demonstrated high regioselectivity (>95%) for deuterium substitution at the 6-position. fishersci.ch

Base-catalyzed H/D exchange can also exhibit site selectivity. The K2CO3/18-crown-6 system, for example, showed preferential deuterium incorporation at the 4-position of chlorinated pyridines, with lower incorporation at the 2-position. fishersci.at This suggests that by carefully selecting the base and conditions, it is possible to favor deuteration at certain positions over others.

The choice of catalyst in metal-catalyzed HIE can also influence regioselectivity. Different metal centers and ligands can promote C-H activation at different positions on the pyridine ring, leading to varying deuterium incorporation patterns. While the provided results discuss general metal-catalyzed HIE, specific examples demonstrating fine-tuned regiocontrol for multi-site deuteration of 2-chloropyridine to a precise d4 level are not extensively detailed. Achieving uniform deuteration at all four positions (d4) likely requires conditions that promote relatively indiscriminate H/D exchange across the ring or a multi-step synthesis involving sequential deuteration and potentially functional group transformations.

Isolation and Purification of Deuterated Isomers

The direct deuteration of 2-chloropyridine, especially under conditions that may lead to exchange at multiple sites, can result in a mixture of deuterated isotopomers (e.g., d1, d2, d3, d4 species with deuterium at different combinations of positions) as well as residual undeuterated starting material. The isolation and purification of the desired this compound from such complex mixtures is a critical step in the synthetic process.

Chromatographic techniques are commonly employed for the separation of deuterated isomers. Column chromatography, typically using silica (B1680970) gel as the stationary phase and appropriate solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate, or dichloromethane), is a standard method for separating organic compounds based on their polarity. fishersci.sethegoodscentscompany.com While the isotopic difference between deuterated and undeuterated species is small, it can sometimes lead to subtle differences in chromatographic behavior, allowing for separation, especially when dealing with mixtures of isomers with varying degrees and positions of deuteration.

Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary for achieving high purity of specific deuterated isotopomers, particularly when conventional column chromatography does not provide sufficient separation. These techniques offer higher resolution and can be tailored to the specific properties of the target compound and the impurities present.

In some cases, fractional distillation might be considered if the boiling points of the different isotopomers are sufficiently different. However, the boiling point differences between deuterated and undeuterated or differently deuterated isomers of a relatively small molecule like 2-chloropyridine are often very small, making this technique less effective for high-purity separation compared to chromatography.

Recrystallization can also be a useful purification step if the desired deuterated product is a solid and can selectively crystallize from a mixture of isomers. This method relies on differences in solubility between the components of the mixture.

Spectroscopic and Analytical Characterization of 2 Chloropyridine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site-Specificity

NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of labeled compounds like 2-Chloropyridine-d4. By examining the spectra of different nuclei (²H, ¹³C, ¹⁵N), researchers can gain insights into the location and extent of deuterium (B1214612) incorporation.

Deuterium (²H) NMR Spectroscopy

Deuterium NMR spectroscopy is particularly useful for directly observing the positions of deuterium atoms within a molecule. For this compound, a ²H NMR spectrum would show signals corresponding to the deuterium atoms at the specific positions on the pyridine (B92270) ring where hydrogen has been replaced. The chemical shifts and integration of these signals provide information about the degree of deuteration at each site. While specific ²H NMR data for this compound was not extensively detailed in the search results, the technique is generally applied to deuterated compounds to confirm the sites of labeling and assess isotopic purity unimore.itdal.ca. The absence of signals in the ¹H NMR spectrum corresponding to the ring protons of non-deuterated 2-chloropyridine (B119429) further supports successful deuteration.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, the presence of deuterium atoms can influence the chemical shifts and splitting patterns of the adjacent carbon signals due to deuterium's nuclear spin (I=1) and the resulting quadrupole moment. Compared to the ¹³C NMR spectrum of non-deuterated 2-chloropyridine, the signals for the carbons directly bonded to deuterium atoms in this compound may appear broadened or show characteristic splitting patterns (typically triplets) due to one-bond carbon-deuterium coupling (¹JCD). Analysis of these changes helps confirm the positions of deuteration. ¹³C NMR spectra for 2-chloropyridine have been reported, providing a basis for comparison with its deuterated analogue rsc.orgchemicalbook.com.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Mass Spectrometry (MS) for Isotopic Distribution and Quantification

Mass spectrometry is a crucial technique for determining the molecular weight, isotopic composition, and purity of this compound. Different MS techniques can provide varying levels of detail regarding the isotopic distribution.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is specifically designed to measure the relative abundance of different isotopes of an element in a sample contractlaboratory.com. While commonly used for light elements like H, C, N, O, and S, IRMS can be applied to determine the precise deuterium enrichment level in this compound. This technique provides highly accurate isotopic ratios, which are essential for studies involving stable isotope tracing or precise quantification using isotopically labeled internal standards in techniques like GC-MS or LC-MS buffalo.edu. Although specific IRMS data for this compound was not detailed, IRMS is the standard method for precise isotopic ratio determination.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, is a powerful tool for elucidating the molecular structure, bonding, and dynamics of chemical compounds. These methods probe the vibrational modes of a molecule, which are characteristic of the specific atoms present and their arrangement and bonding. For a molecule like this compound, vibrational spectroscopy provides insights into the pyridine ring structure, the carbon-chlorine bond, and the effects of deuterium substitution on the molecular vibrations.

Deuteration, the replacement of hydrogen atoms with deuterium (²H), significantly impacts the vibrational spectra of a molecule. Due to the increased mass of deuterium compared to hydrogen, vibrational modes involving C-D bonds occur at lower frequencies than their corresponding C-H vibrations. This isotopic shift is particularly useful in assigning specific vibrational bands and studying the coupling of vibrational modes within the molecule. In the case of this compound, where the four hydrogen atoms on the pyridine ring are replaced by deuterium, the vibrational modes associated with the ring C-D stretching and bending vibrations will be shifted to lower wavenumbers compared to non-deuterated 2-chloropyridine. This allows for a clearer analysis of other vibrational modes that might be overlapped by C-H vibrations in the non-deuterated analog.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes transitions between vibrational energy levels. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. IR spectroscopy is particularly sensitive to functional groups and is widely used for identification and characterization of organic compounds.

For this compound, IR spectroscopy can provide information about the stretching and bending vibrations of the deuterated pyridine ring, the C-Cl stretching vibration, and vibrations involving the nitrogen atom. The characteristic ring vibrations of pyridine are sensitive to substitution, and the presence of both the chlorine atom and the deuterium atoms will influence these modes. The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of light by a molecule. For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability during the vibration. Raman spectroscopy is often strong for vibrations involving nonpolar bonds or symmetric vibrations that may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy can provide additional information about the molecular vibrations, particularly those related to the highly polarizable pi system of the pyridine ring and the C-Cl bond. Ring breathing modes and other skeletal vibrations of the deuterated pyridine ring are expected to be active in the Raman spectrum.

Mechanistic Elucidation Through 2 Chloropyridine D4 Labeling

Application of Kinetic Isotope Effects (KIEs)

Kinetic isotope effects (KIEs) are a fundamental tool in physical organic chemistry used to understand the transition state of a reaction. They involve comparing the reaction rate of a molecule containing a light isotope (e.g., hydrogen) with that of an isotopically labeled analog (e.g., deuterium). chem-station.com The difference in reaction rates arises from the difference in zero-point vibrational energies between the isotopic variants, which affects the activation energy of the reaction. chem-station.com

Primary and Secondary KIE Studies

Primary kinetic isotope effects occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the vibration involving the labeled atom is coupled to the reaction coordinate in the transition state. Secondary kinetic isotope effects occur when the bond to the isotopic atom is not broken or formed in the rate-determining step, but the isotopic substitution is near the reaction center and affects the vibrations of bonds that are being reorganized. These effects are generally smaller than primary KIEs (typically 0.8 < kH/kD < 1.25) but can still provide valuable information about changes in hybridization or steric effects in the transition state. Studies utilizing 2-Chloropyridine-d4 could involve labeling at different positions on the pyridine (B92270) ring to probe the involvement of specific C-H bonds in the rate-limiting step.

Determination of Rate-Limiting Steps in Chemical Reactions

By measuring the KIE when deuterium (B1214612) is placed at different positions within 2-chloropyridine (B119429), researchers can determine which step in a multi-step reaction mechanism is the slowest, or rate-determining, step. If a significant KIE is observed when a hydrogen at a specific position is replaced by deuterium, it suggests that the bond to that hydrogen (or deuterium) is involved in the transition state of the rate-limiting step. chem-station.com Conversely, a lack of a significant KIE suggests that the bond is not involved in the rate-determining step. This allows for the differentiation between plausible reaction mechanisms and the identification of the bottleneck in the reaction pathway.

Tracing Reaction Pathways and Intermediate Formation

Isotopic labeling with this compound also allows for the tracing of atomic movement throughout a reaction, providing direct evidence for reaction pathways and the formation of transient intermediates. By analyzing the isotopic distribution in the reaction products and any isolated intermediates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the fate of the deuterium atoms from this compound can be mapped. synmr.in

Nucleophilic Substitution Mechanisms in Halogenated Pyridines

Halogenated pyridines, such as 2-chloropyridine, are known to undergo nucleophilic substitution reactions. The reactivity of halopyridines towards nucleophiles is significantly influenced by the position of the halogen relative to the nitrogen atom. 2- and 4-halopyridines are generally more reactive towards nucleophilic attack than 3-halopyridines due to the ability of the electronegative nitrogen atom to stabilize the negative charge that develops in the transition state and Meisenheimer complex intermediate formed during the reaction. vaia.comuoanbar.edu.iq The mechanism typically involves an addition-elimination pathway (SNAr), where the nucleophile attacks a carbon atom of the pyridine ring, followed by the elimination of the halide leaving group. youtube.commyttex.net Using this compound, particularly with deuterium at specific ring positions, researchers can investigate the nature of the nucleophilic attack, the stability and lifetime of any intermediates, and the subsequent elimination step by tracking the location of the deuterium atoms in the products. escholarship.org

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orguwindsor.ca These reactions typically involve an oxidative addition of an organic halide (such as this compound) to a Pd(0) catalyst, followed by transmetalation with an organometallic or organoboron reagent, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.orgwikipedia.org Deuterium labeling with this compound can be used to study the details of each step in the catalytic cycle. For instance, KIEs can provide information about the oxidative addition step, and tracking the deuterium label can help confirm the identity of intermediates and the pathway of bond formation and cleavage during transmetalation and reductive elimination. nobelprize.org

Investigation of Biological and Biosynthetic Processes

Deuterium-labeled compounds, such as this compound, are valuable tools in the investigation of complex biological and biosynthetic pathways. The strategic placement of deuterium atoms within a molecule allows researchers to track its fate through enzymatic transformations and metabolic routes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling provides critical insights into reaction mechanisms, intermediate structures, and the kinetics of biological processes. nih.govmusechem.com

The use of stable isotopes like deuterium offers advantages over radioisotopes in biological studies, including safety and the ability to use higher concentrations without radiation hazards. musechem.com By observing the retention or loss of deuterium at specific positions in the starting material, intermediates, and products, researchers can deduce bond-breaking and bond-forming events, providing direct evidence for proposed mechanisms. researchgate.net

While general information on the use of stable isotope-labeled compounds in metabolic research exists nih.govmusechem.com, specific detailed research findings focusing solely on this compound in biological or biosynthetic mechanistic studies are less commonly reported in broad overviews. However, the principles of deuterium labeling applied to pyridine derivatives are relevant. For instance, deuterium labeling studies have been employed to understand the mechanisms of reactions involving pyridinium (B92312) salts and the functionalization of pyridines in synthetic contexts, which can inform how a labeled pyridine core might behave in a biological system researchgate.netpku.edu.cn.

The incorporation of deuterium into pyridine rings, including chlorinated pyridines, is a known synthetic strategy for generating labeled compounds for various studies. Methods involving acid- or base-catalyzed deuterium exchange in deuterium oxide (D₂O) can be used to introduce deuterium at specific positions on the pyridine ring, depending on the conditions . Such synthetic capabilities enable the preparation of specifically labeled compounds like this compound for targeted mechanistic investigations.

In the context of investigating biological or biosynthetic processes, this compound could serve as a labeled precursor to study pathways that involve the transformation or degradation of 2-chloropyridine or related pyridine structures. By administering this compound to a biological system (e.g., cell culture, organism, or enzyme assay) and analyzing the resulting metabolites using MS, the deuterium label allows for the unambiguous identification of metabolites derived from the starting material and provides information on how the pyridine ring is modified. The position of the deuterium atoms in the metabolites can reveal which positions on the pyridine ring are involved in enzymatic reactions, such as oxidation, reduction, or conjugation.

For example, if a metabolic pathway involves hydroxylation of the pyridine ring, the position of the hydroxyl group relative to the original deuterium atoms in this compound metabolites would provide evidence about the regioselectivity of the enzyme responsible. Similarly, if a ring-cleaving enzyme is involved, the fragments containing deuterium would help elucidate the cleavage site and mechanism.

The PubChem CID for 2-Chloropyridine (the non-deuterated analog) is 7977 nih.gov. While a specific PubChem CID for this compound was not found in the initial search, deuterated compounds are typically cataloged based on their non-deuterated parent structure or as specific isotopic variants.

Advanced Research Applications of 2 Chloropyridine D4

Utilization as a Deuterated Building Block in Complex Chemical Synthesis

Deuterated building blocks, such as 2-Chloropyridine-d4, are crucial in modern organic synthesis for creating molecules with specific isotopic labeling patterns. This is particularly important in the development of new pharmaceuticals and agrochemicals, as well as in fundamental catalysis research.

Synthesis of Deuterium-Labeled Pharmaceutical Compounds and Intermediates

The strategic replacement of hydrogen with deuterium (B1214612) in pharmaceutical compounds can lead to altered pharmacokinetic profiles, potentially improving metabolic stability, oral bioavailability, and half-life ukisotope.com. This compound serves as a key intermediate in the synthesis of deuterium-labeled drugs and their precursors, especially those containing a pyridine (B92270) core. The pyridine ring is a common structural motif in many FDA-approved small-molecule drugs, including well-known examples like Ritalin®, Plavix®, Lasanda®, and Evista® d-nb.infonih.gov.

Methods for incorporating deuterium into pyridine rings have been developed, including H/D exchange at specific positions d-nb.inforesearchgate.net. While general methods for deuterating pyridine derivatives exist, achieving high regioselectivity and stereoselectivity can be challenging nih.govresearchgate.net. The use of pre-labeled building blocks like this compound offers a strategy to precisely control the location and level of deuterium incorporation in the final pharmaceutical product, ensuring high isotopic purity d-nb.infonih.gov.

Development of Deuterated Agrochemicals

Similar to pharmaceuticals, deuteration can impact the properties and environmental fate of agrochemicals. 2-Chloropyridine (B119429) is a known intermediate in the production of various agrochemicals, including fungicides and herbicides chempanda.comgoogle.com. By utilizing this compound as a starting material, researchers can synthesize deuterated versions of these compounds. This deuteration can be beneficial for studying their metabolic pathways in plants, soil, and pests, as well as for developing products with potentially improved persistence or reduced off-target effects. Deuterium-labeled compounds are valuable in agrochemical residue analysis mdpi.com.

One example of a plant growth regulator with a chloropyridine core is forchlorfenuron (B1673536) (CPPU), which is 1-(2-chloropyridine-4-yl)-3-phenylurea researchgate.net. While the direct synthesis of a deuterated version of this specific compound from this compound is not explicitly detailed in the search results, the use of 2-chloropyridine as a building block for such structures suggests that its deuterated analog could be employed for the synthesis of labeled agrochemicals.

Precursors for Labeled Ligands and Metal Complexes for Catalysis Research

Deuterium labeling is a powerful tool in catalysis research for mechanistic investigations. By preparing ligands and metal complexes with specific deuterium labels, researchers can track the movement of atoms during catalytic cycles, providing insights into reaction mechanisms and intermediate structures. Pyridine-based ligands are common in coordination chemistry and catalysis rsc.orgrsc.org. This compound can serve as a precursor for synthesizing deuterated pyridine ligands or for incorporating a deuterated pyridine moiety into more complex ligand structures. These labeled ligands can then be used to form deuterated metal complexes, which are invaluable for studying catalytic reactions using techniques like NMR spectroscopy or mass spectrometry, where the deuterium label provides a unique spectroscopic handle. The ability to selectively deuterate ligands allows for a finer understanding of metal-ligand interactions and their role in catalytic activity msu.eduresearchgate.net.

Role in Advanced Spectroscopic and Structural Studies

The presence of deuterium in this compound makes it particularly useful in spectroscopic and structural analysis techniques where the difference in scattering or spectroscopic properties between hydrogen and deuterium is exploited.

Internal Standards in Quantitative Analytical Methods

Isotopically labeled compounds, including those labeled with deuterium, are widely used as internal standards in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) mdpi.comoup.comthermofisher.com. An internal standard is a known amount of a substance added to a sample to aid in the accurate quantification of the target analyte. Ideally, the internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument, typically by mass. Deuterium-labeled analogs fulfill this requirement perfectly, as they behave very similarly to their non-deuterated counterparts during sample preparation and chromatography but have a different mass due to the incorporated deuterium atoms. thermofisher.comshimadzu.nl.

While this compound itself is not explicitly mentioned as a common internal standard in the search results, the principle of using deuterated analogs for this purpose is well-established. For instance, a deuterated analog of zopiclone (B121070) (ZOP-D4), which contains a chloropyridine moiety, has been used as an internal standard in LC-MS/MS for the quantitative analysis of zopiclone and its metabolites in urine oup.com. This demonstrates the applicability of deuterated chloropyridine derivatives as internal standards in complex biological or environmental matrices, where accurate and reliable quantification is essential. The use of this compound as an internal standard would be beneficial for the quantitative analysis of 2-chloropyridine or related compounds in various research and industrial applications.

Computational and Theoretical Investigations of 2 Chloropyridine D4

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying molecules of moderate size like 2-Chloropyridine-d4.

Prediction of Spectroscopic Parameters and Vibrational Modes

Theoretical calculations for 2-amino-5-chloropyridine (B124133) have demonstrated excellent agreement between computed and experimental vibrational frequencies. nih.gov Similarly, DFT calculations (B3LYP with 6-311++G(d,p) basis set) for 2-chloropyridine (B119429) have been shown to produce results that align well with experimental values. researchgate.net The substitution of hydrogen with deuterium (B1214612) in this compound would primarily affect the frequencies of vibrational modes involving the C-D bonds, leading to predictable shifts to lower wavenumbers compared to the C-H vibrations in the non-deuterated compound. These shifts are a direct consequence of the heavier mass of deuterium.

The vibrational modes of the pyridine (B92270) ring, such as ring stretching and deformation, would also be influenced, albeit to a lesser extent. A comprehensive vibrational analysis using DFT would allow for the precise assignment of each normal mode of this compound, aiding in the interpretation of its experimental IR and Raman spectra.

Table 1: Representative Calculated Vibrational Frequencies for Chloro-substituted Pyridines

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H/C-D Stretching3118–3084 (for C-H in a related molecule) nih.gov3113-3075 (for C-H in a related molecule) nih.gov
Ring Stretching1590-1575 (in benzene (B151609) derivatives) nih.govNot specified
C-N Stretching1464-1254 (for aromatic amines) nih.gov1382-1266 (for aromatic amines) nih.gov
C-Cl StretchingNot specifiedNot specified

Note: The data presented is for related chloro-substituted pyridines and serves as an example of the type of information obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and reactivity. youtube.com

For substituted pyridines, DFT calculations can effectively predict the energies and spatial distributions of these orbitals. malayajournal.org The presence of the electronegative chlorine atom and the pyridine nitrogen atom significantly influences the electronic distribution in this compound. The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. youtube.com Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and interaction with electrophiles. The area around the chlorine atom might exhibit a positive region (a "sigma-hole"), which can be involved in halogen bonding.

Table 2: Illustrative Frontier Molecular Orbital Energies and MEP Characteristics for a Substituted Pyridine Derivative

ParameterValue
HOMO Energy-5.2822 eV malayajournal.org
LUMO Energy-1.2715 eV malayajournal.org
HOMO-LUMO Gap4.0106 eV malayajournal.org
Most Negative MEP RegionAround the nitrogen atom
Most Positive MEP RegionAround the hydrogen atoms

Note: The values are for a related substituted imidazole (B134444) and are illustrative of the data obtained from FMO and MEP analysis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions.

While specific MD simulation studies on this compound are not available in the provided search results, the general methodology is well-established for small organic molecules. A simulation would typically involve placing a model of this compound in a simulation box, often with a solvent like water, and allowing the system to evolve over a period of nanoseconds or longer.

Such simulations would allow for the exploration of the conformational landscape of the molecule. Although this compound is a relatively rigid molecule, torsional motions and out-of-plane vibrations can be studied. More importantly, MD simulations are invaluable for investigating intermolecular interactions. For instance, the solvation structure of this compound in water could be characterized by calculating radial distribution functions between atoms of the solute and solvent molecules. This would reveal how water molecules arrange themselves around the pyridine ring, the chlorine atom, and the deuterated positions.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules or other organic species. These simulations can provide information on binding affinities, preferred binding orientations, and the specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern these associations.

Elucidation of Reaction Energetics and Transition States

Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions by allowing for the calculation of reaction energetics and the characterization of transition state structures. For this compound, DFT calculations can be used to map out the potential energy surface for various reactions.

One important class of reactions for 2-chloropyridines is nucleophilic aromatic substitution (SNAr). A study on the substitution reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, utilized molecular orbital calculations to determine the change in Gibbs free energy between the initial and transition states. nih.gov These calculations verified the presence of a Meisenheimer complex, a key intermediate in SNAr reactions, and its influence on the reaction rate. nih.gov The energy barrier for the reaction is a critical factor determining its feasibility and rate.

Transition state theory provides the formal framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. researchgate.netnih.gov Locating the transition state structure is a common objective of computational reaction mechanism studies. For the reactions of this compound, computational methods can be employed to find the geometry of the transition state and calculate its energy. The deuteration in this compound can influence reaction rates through kinetic isotope effects, which can also be investigated computationally by comparing the reaction energetics of the deuterated and non-deuterated species.

Table 3: Example of Calculated Energetic Parameters for a Reaction Involving a 2-Chloropyridine Derivative

Reaction ParameterDescription
Gibbs Free Energy Change (ΔG)Calculated to understand the spontaneity and rate of the substitution reaction. nih.gov
Transition StateCharacterized as a Meisenheimer complex in the SNAr reaction with glutathione. nih.gov

Note: This table illustrates the type of data obtained from computational studies of reaction energetics. Specific values would depend on the particular reaction being investigated.

Emerging Research Directions and Future Prospects for Deuterated Pyridines

Development of Sustainable and Green Deuteration Methodologies

The development of sustainable and green methodologies for the deuteration of pyridines is a significant area of research. Traditional deuteration methods can sometimes involve harsh conditions or require expensive transition metal catalysts. Current efforts are focused on developing more environmentally friendly and efficient approaches.

One promising direction is the use of base-mediated hydrogen isotope exchange (HIE) under milder conditions. For instance, methodologies employing bases like KOtBu in DMSO-d6 have been explored for the deuteration of N-heteroarenes, including pyridines. These methods can offer a practical one-step entry to the distal deuteration of pyridine (B92270) derivatives. Another approach involves the use of weaker bases like K2CO3 in combination with additives such as 18-crown-6 (B118740) in D2O/DMSO-d6 mixtures, which has shown promise for the selective H/D exchange of heteroarenes, including brominated pyridines.

Electrochemical methods are also being investigated as a sustainable alternative for pyridine transformations, including potential applications in deuteration strategies. Utilizing readily available and cost-efficient deuterium (B1214612) sources like heavy water (D2O) is a key aspect of developing greener methodologies.

Expanding the Scope of Site-Selective Deuteration in Heterocyclic Chemistry

Achieving site-selective deuteration in pyridines and other heterocycles remains a crucial challenge and an active area of research. While complete deuteration of pyridine rings can be achieved under drastic conditions, selective deuterium installation at specific positions is often required for various applications, particularly in pharmaceutical research and mechanistic studies.

Various strategies are being explored to control the regioselectivity of deuteration. Prefunctionalized pyridines, such as halogenated derivatives, have been used in deuterodehalogenation and other reductive deuteration reactions to achieve selectivity. Directed lithiation followed by hydrolysis can also offer good selectivity, although it may require harsh conditions.

Metal-catalyzed HIE reactions, particularly those involving iridium catalysts, have demonstrated the ability to achieve selective deuteration at specific positions in heterocycles, including indoles, azaindoles, and pyrroles, often guided by directing groups. While pyridine can act as a directing group for ortho-deuteration of adjacent aromatic rings in some catalytic systems, achieving selective deuteration within the pyridine ring itself can be more challenging.

Recent research has focused on base-mediated methods that can achieve selective deuteration at positions remote from the nitrogen atom in pyridines. The use of N-oxides has also been explored for metal-free, selective ortho-deuteration of N-heterocycles under mild conditions. Additionally, temporary activating groups, such as the formation of pyridyl phosphonium (B103445) or ammonium (B1175870) salts, are being investigated to influence the acidity of different positions and enable selective base-catalyzed deuteration.

For 2-chloropyridine (B119429), studies on related halogenated pyridines show that base-catalyzed H/D exchange can lead to preferential deuteration at the para position (position 4) over the ortho position (position 2).

Integration with High-Throughput Screening and Automated Synthesis

The integration of deuteration methodologies with high-throughput screening (HTS) and automated synthesis is becoming increasingly important to accelerate the discovery and synthesis of deuterated pyridine derivatives. Automated platforms can significantly expedite the process of exploring reaction conditions and substrate scope for deuteration reactions.

HTS allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, bases, solvents, temperatures, and reaction times, to identify optimal conditions for selective and efficient deuterium incorporation. Automated synthesis platforms can then be used to synthesize libraries of deuterated pyridines and other heterocycles in a parallel and efficient manner.

This integration is particularly valuable in the pharmaceutical industry, where there is a growing demand for selectively deuterated compounds for drug discovery and development, including for metabolic stability studies and as internal standards for bioanalysis by mass spectrometry. Automated workflows can streamline the synthesis and analysis of these labeled compounds, providing crucial data more quickly.

Potential in Advanced Functional Materials Research

Deuterated pyridines also hold significant potential in the field of advanced functional materials. The incorporation of deuterium can influence the physical properties of materials, including their spectroscopic, thermal, and electronic characteristics.

Pyridine derivatives are widely used as ligands in material science and homogeneous catalysis. Deuteration of these pyridine-based ligands can lead to new materials with tailored properties. For example, kinetic isotope effects resulting from deuterium substitution can impact the stability and performance of organic light-emitting diodes (OLEDs) and polymers.

Furthermore, the subtle changes in intermolecular interactions caused by deuteration can affect the crystalline structure of organic compounds, as observed with deuterated pyridine itself, which can crystallize in a different form compared to its non-deuterated analog under certain conditions. This phenomenon suggests that deuteration could be a tool to tune the solid-state properties of materials.

The use of deuterated pyridines as building blocks for the synthesis of more complex deuterated functional materials is an emerging area. Research into the controlled synthesis of deuterated organic molecules with defined selectivity is crucial for unlocking their full potential in various material science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloropyridine-d4, and how does deuteration impact reaction optimization?

  • Methodological Guidance :

  • Deuterated analogs like this compound are typically synthesized via nucleophilic substitution reactions using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under anhydrous conditions .
  • Isotopic purity (>99 atom% D) requires careful control of reaction kinetics to minimize proton contamination. Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to enhance deuteration efficiency .
  • Post-synthesis, confirm deuteration levels using mass spectrometry (MS) or 1H^1H-NMR to detect residual proton signals .

Q. Which analytical techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Prioritize 2H^2H-NMR or 13C^{13}C-NMR to avoid interference from protonated impurities. Note that deuterium splitting in 1H^1H-NMR may complicate peak assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying isotopic distribution. For LC-MS, use deuterium-compatible columns to prevent isotopic exchange during separation .
  • FT-IR : Monitor C–D stretching vibrations (~2100–2200 cm1^{-1}) to confirm deuteration, but cross-validate with NMR due to potential overlap with other functional groups .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Guidance :

  • Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify deuterium loss or chloropyridine hydrolysis products .
  • Store samples in amber vials under inert gas (e.g., argon) at –20°C to minimize isotopic exchange and thermal decomposition. Regularly validate storage stability using quantitative NMR .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying kinetic isotope effects (KIEs) in reactions involving this compound?

  • Methodological Guidance :

  • Use this compound as a probe in SNAr (nucleophilic aromatic substitution) reactions to quantify DKIE^\text{D}KIE. Compare rate constants (kH/kDk_H/k_D) for deuterated vs. non-deuterated substrates to elucidate transition-state geometry .
  • For example, in amination reactions, a primary DKIE>1^\text{D}KIE > 1 suggests bond cleavage at the deuterated position is rate-limiting. Pair kinetic data with computational modeling (DFT) to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in deuterium incorporation data when synthesizing this compound derivatives?

  • Methodological Guidance :

  • Scenario : Discrepancies between MS and NMR results may arise from partial deuteration or solvent exchange.
  • Resolution :

Use 2H^2H-NMR to quantify site-specific deuteration.

Conduct MS/MS fragmentation to distinguish isotopic clusters from structural isomers.

Optimize quenching steps (e.g., rapid lyophilization) to prevent post-synthesis proton exchange .

  • Cross-reference synthetic protocols with isotopic labeling literature to identify overlooked variables (e.g., solvent pH, catalyst choice) .

Q. What strategies improve the sensitivity and accuracy of detecting this compound in complex biological matrices?

  • Methodological Guidance :

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., 2-Chloropyridine-d7) to correct for matrix effects in LC-MS workflows .
  • Chromatography : Employ HILIC (hydrophilic interaction liquid chromatography) columns to retain polar deuterated compounds, minimizing co-elution with endogenous metabolites .
  • Data Validation : Apply isotope dilution analysis (IDA) to quantify trace levels (<1 ppm) and validate against certified reference materials .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent purity, reaction times, and quenching methods, to enable independent replication .
  • Error Analysis : Quantify uncertainties in deuteration levels using error propagation models and report confidence intervals in publications .
  • Ethical Compliance : Adhere to safety guidelines for handling chlorinated compounds and deuterated reagents, including proper waste disposal and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.